molecular formula C14H10Br2N2O2 B2478734 (E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide CAS No. 324764-44-5

(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide

Cat. No.: B2478734
CAS No.: 324764-44-5
M. Wt: 398.054
InChI Key: YBCVECBGJIPYML-CAOOACKPSA-N
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Description

(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-bromobenzohydrazide+5-bromo-2-hydroxybenzaldehyde(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide\text{4-bromobenzohydrazide} + \text{5-bromo-2-hydroxybenzaldehyde} \rightarrow \text{(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide} 4-bromobenzohydrazide+5-bromo-2-hydroxybenzaldehyde→(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the C=N bond can yield the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • (E)-4-chloro-N’-(5-chloro-2-hydroxybenzylidene)benzohydrazide
  • (E)-4-fluoro-N’-(5-fluoro-2-hydroxybenzylidene)benzohydrazide
  • (E)-4-iodo-N’-(5-iodo-2-hydroxybenzylidene)benzohydrazide

Comparison:

  • Uniqueness: The presence of bromine atoms in (E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
  • Reactivity: Bromine atoms are more reactive in nucleophilic substitution reactions compared to chlorine or fluorine, making this compound more versatile in synthetic applications.
  • Biological Activity: The biological activity of the compound can be influenced by the size and electronegativity of the halogen atoms, with bromine providing a balance between reactivity and stability.

Properties

IUPAC Name

4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(16)5-6-13(10)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCVECBGJIPYML-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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